Product packaging for Mandelic Acid(Cat. No.:CAS No. 611-72-3)

Mandelic Acid

Cat. No.: B166110
CAS No.: 611-72-3
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid (α-Hydroxyphenylacetic acid) is a fine chemical with a chiral center, making it a critical intermediate and tool in scientific research. Its enantiomers are of significant interest due to their distinct biological activities and pharmacodynamic profiles. In pharmaceutical research, this compound serves as a vital building block in the synthesis of a wide range of therapeutics, including antibiotics (e.g., penicillins and cephalosporins), anticancer agents, and antithrombotic drugs. Its role as a chiral resolving agent for nuclear magnetic resonance (NMR) analysis and chromatographic separation techniques further underscores its value in analytical chemistry. In dermatology and cosmetic science, this compound is extensively studied for its beneficial skin properties. As a member of the alpha-hydroxy acid (AHA) family, it is recognized for its antibacterial effects and utility in addressing common skin concerns. Its larger molecular size, compared to glycolic acid, allows for gradual and uniform skin penetration, resulting in well-tolerated effects with minimal irritation, making it a subject of interest for formulations targeting photoaging, hyperpigmentation, and acne. From a green chemistry perspective, biosynthesis strategies for this compound are a rapidly advancing field. These approaches leverage engineered enzyme systems and microbial cell factories to efficiently produce optically pure this compound from renewable substrates, offering a sustainable alternative to traditional chemical synthesis. Recent progress in enzyme engineering, metabolic pathway design, and biomechanical optimization of fermentation processes highlights its relevance in industrial biotechnology. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All statements are for informational purposes and are not an endorsement for any application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B166110 Mandelic Acid CAS No. 611-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
Record name Mandelic acid
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CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
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Record name MANDELIC ACID
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Record name DL-2-hydroxy-2-phenylacetic acid
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Advanced Synthetic Methodologies for Mandelic Acid and Its Derivatives

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalytic approaches leverage the high selectivity and specificity of enzymes, offering significant advantages over conventional chemical synthesis, such as milder reaction conditions and reduced environmental impact. mdpi.comnih.govresearchgate.net

Enzymatic Cascade Reactions for Green Production

Recent research has identified a novel activity of the enzyme oxalyl-CoA decarboxylase (OXC), which naturally plays a role in degrading calcium oxalate. mpg.dechemeurope.comlgcstandards.combionity.com Beyond its known function, OXC has been found to facilitate the formation of new carbon-carbon bonds. mpg.dechemeurope.comlgcstandards.combionity.com During this reaction, OXC generates a highly active form of formic acid, which then condenses with an aldehyde. mpg.dechemeurope.comlgcstandards.combionity.com This newly identified carboligase activity of OXC from Methylorubrum extorquens allows for the synthesis of (S)-mandelyl-CoA from oxalyl-CoA. researchgate.netuni-marburg.de A specific mutation, Y497A, in OXC has been shown to increase the production rate of mandelic acid by five-fold. researchgate.net

A significant advancement in green this compound production involves a three-enzyme cascade system. mpg.dechemeurope.comlgcstandards.combionity.com This cascade converts readily available and safe starting materials, oxalic acid and benzaldehyde (B42025), into this compound under mild conditions. mpg.dechemeurope.comlgcstandards.combionity.comresearchgate.net The process involves the initial activation of oxalic acid by oxalyl-CoA synthetase (OXS) to form oxalyl-CoA. Subsequently, OXC catalyzes the condensation of an activated intermediate (derived from oxalyl-CoA) with benzaldehyde to form mandelyl-CoA. Finally, a thioesterase (YciA) hydrolyzes mandelyl-CoA to release this compound. researchgate.net This cascade has enabled the production of aromatic (S)-α-hydroxy acids with enantiomeric excesses up to 99%. uni-marburg.de

The efficiency of this three-enzyme cascade is highlighted in the following table:

Enzyme SystemSubstratesProductEnantiomeric Excess (ee)YieldReference
OXS-OXC-YciAOxalic Acid, Benzaldehyde(S)-Mandelic AcidUp to 99%Up to 98% uni-marburg.deresearchgate.net
Oxalyl-CoA Decarboxylase (OXC) Activity in this compound Formation

Microbial Fermentation Strategies

Microbial fermentation offers a sustainable route for producing valuable chemicals, leveraging the metabolic capabilities of microorganisms. mpg.demdpi.com

Metabolic engineering of Escherichia coli has been successfully applied for the de novo biosynthesis of this compound. mdpi.com Engineered E. coli strains have been developed to produce (R)-(-)-mandelic acid through various enzymatic pathways. For instance, recombinant E. coli expressing nitrilase from Pseudomonas putida has been used to enantioselectively hydrolyze racemic mandelonitrile (B1675950) to (R)-(-)-mandelic acid with high enantiomeric excess (>99.9%). nih.govcapes.gov.br Another study utilized a highly efficient enantioselective nitrilase BCJ2315 from Burkholderia cenocepacia J2315 in recombinant E. coli M15/BCJ2315, achieving a high substrate loading of 2.9 M mandelonitrile and producing (R)-(-)-mandelic acid at a concentration of 350 g/L with 97.4% ee. acs.orgacs.org Immobilized recombinant E. coli cells have demonstrated robust performance, with one system achieving a productivity of 1307 g L⁻¹ day⁻¹ and successfully recycled for 60 batches. nih.govtandfonline.com

Key findings for recombinant E. coli systems are summarized below:

E. coli StrainNitrilase SourceSubstrateProduct ConcentrationEnantiomeric Excess (ee)ProductivityReference
Recombinant E. coliPseudomonas putidaRacemic Mandelonitrile~95% conversion (50 mM initial)>99.9%Not specified nih.gov
Recombinant E. coli M15/BCJ2315Burkholderia cenocepacia J2315Mandelonitrile350 g/L (2.3 M)97.4%Not specified acs.orgacs.org
Recombinant E. coli (immobilized)Alcaligenes faecalisR,S-Mandelonitrile358 mMNot specified1307 g L⁻¹ day⁻¹ nih.gov

The biosynthesis of this compound from renewable feedstocks such as glycerol (B35011), glucose, and L-phenylalanine represents a significant step towards sustainable production. mdpi.comchemcess.comnih.govnih.govresearchgate.net Engineered E. coli strains, particularly the L-phenylalanine-overproducing E. coli NST74, have been utilized for the direct synthesis of (R)-mandelic acid from these carbon sources. nih.govnih.govresearchgate.net

Research has demonstrated the following production capabilities:

From L-phenylalanine: Direct conversion to (R)-mandelic acid has been achieved at 913 mg/L with >99% ee through the incorporation of deamination and decarboxylation steps into an enzyme cascade. nih.govnih.govresearchgate.net

From Glycerol or Glucose:

Direct synthesis via fermentation using an L-phenylalanine-overproducing E. coli NST74 strain expressing a five-enzyme cascade yielded 228 mg/L from glycerol and 152 mg/L from glucose. nih.govnih.govresearchgate.net

Coupling of E. coli cells expressing the L-phenylalanine biosynthesis pathway with E. coli cells expressing an artificial enzyme cascade resulted in higher yields: 760 mg/L from glycerol and 455 mg/L from glucose. nih.govnih.govresearchgate.net

From Styrene (B11656): An epoxidation-hydrolysis-double oxidation artificial enzyme cascade produced (R)-mandelic acid at 1.52 g/L from styrene with >99% ee. nih.govnih.govresearchgate.net

From Glucose (using Saccharomyces cerevisiae): A genetically modified strain of Saccharomyces cerevisiae expressing the hydroxymandelate synthase enzyme from Amycolatopsis orientalis can produce this compound through microbial fermentation of glucose. typology.com Efforts to increase this compound production in tyrosine prototrophic S. cerevisiae have yielded titers up to 120 mg/L by utilizing a feedback-resistant version of the bifunctional E. coli enzyme PheA (PheAfbr). nih.govnih.gov

A summary of this compound production from renewable feedstocks is provided below:

FeedstockEngineered Microorganism/SystemProductConcentrationEnantiomeric Excess (ee)Reference
StyreneArtificial Enzyme Cascade(R)-Mandelic Acid1.52 g/L>99% nih.govnih.govresearchgate.net
L-PhenylalanineEnzyme Cascade(R)-Mandelic Acid913 mg/L>99% nih.govnih.govresearchgate.net
GlycerolE. coli NST74 (fermentation)(R)-Mandelic Acid228 mg/LNot specified nih.govnih.govresearchgate.net
GlucoseE. coli NST74 (fermentation)(R)-Mandelic Acid152 mg/LNot specified nih.govnih.govresearchgate.net
GlycerolCoupled E. coli cells(R)-Mandelic Acid760 mg/LNot specified nih.govnih.govresearchgate.net
GlucoseCoupled E. coli cells(R)-Mandelic Acid455 mg/LNot specified nih.govnih.govresearchgate.net
GlycerolCoupled E. coli cells(S)-Mandelic Acid10 g/L (63 mM)Not specified x-mol.net
GlucoseCoupled E. coli cells(S)-Mandelic Acid8 g/L (52 mM)Not specified x-mol.net
GlucoseSaccharomyces cerevisiaeThis compoundUp to 120 mg/LNot specified typology.comnih.govnih.gov
Nitrilase-Catalyzed Biotransformation of Mandelonitrile

Nitrilase-mediated enantioselective hydrolysis of racemic mandelonitrile stands out as a promising method for producing optically pure (R)-(-)-mandelic acid. This enzymatic approach offers several advantages, including excellent enantioselectivity, the use of inexpensive starting materials, no requirement for expensive cofactors, and a theoretical product yield of 100% acs.orgtandfonline.com.

Various nitrilases have been discovered and characterized for their potential in producing optically pure (R)-(-)-mandelic acid. For instance, nitrilase BCJ2315 from Burkholderia cenocepacia J2315 has been successfully employed in the biotransformation of mandelonitrile to (R)-(-)-mandelic acid using recombinant Escherichia coli cells acs.orgacs.org. This recombinant E. coli M15/BCJ2315 demonstrated high substrate tolerance, capable of completely hydrolyzing up to 250 mM of mandelonitrile acs.orgacs.org. Through a continuous fed-batch reaction, a substrate loading of 2.9 M was achieved, yielding (R)-(-)-mandelic acid at a concentration of 2.3 M (350 g/L) with 97.4% enantiomeric excess (ee) acs.orgacs.org. This process has shown potential for industrial scale-up to 2 and 10 liters acs.org.

Other nitrilases from organisms like Alcaligenes sp., Alcaligenes faecalis ATCC8750, A. faecalis ZJUTB10, Alcaligenes sp. MTCC 10675, and Pseudomonas putida have also been reported to produce (R)-(-)-mandelic acid with high ee values, ranging from 97% to 100% acs.org. However, challenges such as the low solubility and high toxicity of mandelonitrile in aqueous environments can limit the industrial application of this biocatalytic process acs.orgscispace.com. Strategies like in situ product removal (ISPR) using anion-exchange resins have been developed to mitigate product inhibition and enhance productivity. For example, the addition of HZ202 resin increased (R)-(-)-mandelic acid volumetric productivity from 0.083 mmol/L/min to 0.281 mmol/L/min in fed-batch biotransformation using Alcaligenes faecalis CCTCC M 208168 .

The table below summarizes some nitrilase-catalyzed biotransformations of mandelonitrile.

Source of NitrilaseSubstrate (Mandelonitrile) ConcentrationProduct ((R)-(-)-Mandelic Acid) ConcentrationEnantiomeric Excess (ee)Reference
Burkholderia cenocepacia J2315 (recombinant E. coli)2.9 M2.3 M (350 g/L)97.4% acs.orgacs.org
Alcaligenes faecalis CCTCC M 208168(R,S)-MandelonitrileVolumetric productivity increased with ISPRNot explicitly stated for final product, but high enantioselectivity is a characteristic of nitrilases.
Alcaligenes sp.Not specifiedNot specified97% acs.org
Alcaligenes faecalis ATCC8750Not specifiedNot specified100% acs.org
Pseudomonas putida MTCC 5110 (immobilized cells)500 mM1.95 g98.8% nih.gov
E. coli BL21(DE3)/pET-Nit (recombinant)500 mM426 mM (64.85 g/L)99% nih.gov
Alcaligenes faecalis Mutant Strains in (R)-(-)-Mandelic Acid Production

Alcaligenes faecalis strains have been extensively studied for their ability to produce (R)-(-)-mandelic acid through nitrilase activity. Wild-type and mutant strains of Alcaligenes faecalis are known for their high enantioselectivity in converting mandelonitrile to the (R)-enantiomer acs.orgcapes.gov.br. For instance, Alcaligenes faecalis ATCC8750 and Alcaligenes faecalis ZJUTB10 have been reported to achieve 100% and 99% ee, respectively, in (R)-(-)-mandelic acid production acs.org.

Research has focused on improving the productivity of these strains, particularly in overcoming product inhibition. The use of in situ product removal (ISPR) by adding anion-exchange resins, such as HZ202, has shown significant improvements in volumetric and biocatalyst productivity for Alcaligenes faecalis CCTCC M 208168 . In batch biotransformation with ISPR, the volumetric productivity of (R)-(-)-mandelic acid increased to 0.285 mmol/L/min. In fed-batch mode, ISPR led to an increase in volumetric productivity from 0.083 mmol/L/min to 0.281 mmol/L/min and biocatalyst productivity from 55.1 mmol/g to 185.5 mmol/g .

Immobilization techniques have also been applied to Alcaligenes faecalis nitrilase to enhance stability and reusability. Alginate has been identified as an effective entrapment matrix, allowing for efficient reusability of the biocatalyst for up to 35 batches, compared to 9 batches for free cells capes.gov.br. This immobilized system demonstrated the preparative scale production of 640 g of (R)-(-)-mandelic acid with 97% ee capes.gov.br.

Genetic Engineering and Enzyme Engineering for Enhanced Production

Genetic engineering and enzyme engineering play crucial roles in optimizing the production of this compound by enhancing enzyme activity, stability, and stereoselectivity, as well as improving microbial hosts.

Enzyme Engineering: Rational protein engineering, combining molecular docking and B-factor analyses, has been used to identify and screen focused libraries of nitrilase mutants for improved selectivity, activity, and stability almacgroup.com. For example, the wild-type BCJ2315 nitrilase has been engineered to enable the synthesis of (R)-2-methoxythis compound and other substituted this compound analogues almacgroup.com. Optimization studies revealed that adding sodium bisulfite could prevent enzyme deactivation by the aldehyde starting material, facilitating a one-pot process for mutant screening almacgroup.com. Further optimization led to a scalable lyophilized whole-cell process, yielding (R)-2-methoxythis compound with 97% ee and 70% isolated yield on a multigram scale almacgroup.com.

Specific point mutations in nitrilase variants have been shown to alter their enantioselectivity and the ratio of acid to amide products researchgate.net. For instance, certain mutations can lead to the formation of (R)-mandelic acid with an ee of 91% or (S)-mandelic acid with an ee of 47% from (R,S)-mandelonitrile researchgate.net. The amount of mandelic amide produced could also be controlled, ranging from 2% to 94% researchgate.net.

Genetic Engineering (Host Strain Modification): Recombinant Escherichia coli strains are frequently engineered to express nitrilases from other organisms, making them efficient whole-cell biocatalysts. For example, recombinant E. coli expressing nitrilase from Burkholderia cenocepacia J2315 has been developed for the cost-effective production of (R)-(-)-mandelic acid acs.orgacs.org. Similarly, recombinant E. coli expressing nitrilase from Pseudomonas putida has been used for the stereoselective hydrolysis of mandelonitrile, achieving over 90% conversion at 60 minutes under optimal conditions nih.gov. This system demonstrated the ability to handle substrate concentrations up to 200 mM in a packed bed reactor, with a nearly 93% conversion nih.gov.

Furthermore, recombinant E. coli strains have been constructed to co-express (R)-specific oxynitrilase (hydroxynitrile lyase) from Arabidopsis thaliana and arylacetonitrilase from Pseudomonas fluorescens EBC191 d-nb.info. These whole-cell catalysts efficiently converted benzaldehyde and cyanide preferentially to (R)-mandelic acid with ee values greater than 95% d-nb.info. The combination of an (R)-specific oxynitrilase with an amide-forming nitrilase variant also allowed for the enantioselective synthesis of (R)-mandelic acid amide d-nb.info.

Biotransformation from Aromatic Precursors (e.g., Styrene)

Biotransformation offers a sustainable route to this compound from various aromatic precursors, including styrene. This approach often involves multi-step enzymatic pathways within microorganisms.

While direct biotransformation of styrene to this compound is complex, styrene can be converted into styrene oxide, which is then hydrolyzed to phenylethane-1,2-diol. Further oxidation steps can lead to this compound. Microorganisms capable of degrading aromatic compounds, such as certain Pseudomonas species, are often involved in such pathways. These biotransformation pathways leverage the metabolic versatility of microbes to convert readily available aromatic compounds into value-added chemicals like this compound, often with high stereoselectivity.

Sustainable and Green Chemical Synthesis Approaches

Beyond traditional chemical synthesis, sustainable and green chemistry approaches are gaining traction for this compound production, focusing on reduced environmental impact and resource efficiency.

Electrochemical CO2 Utilization for α-Hydroxy Acid Synthesis

Electrochemical CO2 utilization represents a promising green approach for synthesizing α-hydroxy acids, including this compound. This method leverages CO2 as a C1 feedstock, contributing to carbon capture and utilization strategies. The electrochemical conversion typically involves the reductive carboxylation of carbonyl compounds or the direct carboxylation of activated C-H bonds with CO2.

For α-hydroxy acid synthesis, the process often involves the electrochemical carboxylation of aldehydes or ketones in the presence of water or a proton source, leading to the formation of the corresponding α-hydroxy acids. This method offers advantages such as mild reaction conditions, avoidance of hazardous reagents, and the potential for direct use of CO2, a readily available and renewable carbon source. Research in this area focuses on developing efficient electrocatalysts and optimizing reaction parameters to achieve high yields and selectivity for this compound.

Visible Light-Induced Oxidative Esterification of this compound

Visible light-induced oxidative esterification is an environmentally benign method for synthesizing esters of this compound. This approach utilizes visible light as an energy source, often in conjunction with photocatalysts, to drive the esterification reaction under mild conditions.

The process typically involves the oxidative coupling of this compound with an alcohol in the presence of a photocatalyst and an oxidant, activated by visible light. This method avoids the use of harsh chemical reagents, high temperatures, or strong acids/bases commonly associated with traditional esterification processes. The use of visible light, a renewable energy source, aligns with green chemistry principles by reducing the energy footprint and minimizing waste generation. This technique offers a sustainable route for preparing various this compound esters, which are valuable intermediates in different chemical industries.

Co-crystallization with Chiral Resolving Agents (e.g., Levetiracetam, Nefiracetam)

Co-crystallization stands as an attractive method for obtaining desired enantiomers from racemic compounds. This technique involves the formation of new crystalline materials from two chiral molecules, leading to changes in their physical and physicochemical properties. nih.gov

Levetiracetam (LEV) has been successfully employed as a resolving agent for halogenated mandelic acids through the formation of enantiospecific co-crystals. Studies have shown that LEV can selectively co-crystallize with specific enantiomers of halogenated mandelic acids. For instance, LEV selectively co-crystallized with the S-enantiomers of 2-chlorothis compound (2-ClMA), 3-chlorothis compound (3-ClMA), and 4-chlorothis compound (4-ClMA), as well as 4-bromothis compound (4-BrMA). Conversely, it co-crystallized with the R-enantiomer of 4-fluorothis compound (4-FMA). This highlights that the position and type of substituents on the racemic compound significantly influence the co-crystal configuration and the efficiency of resolution. nih.govmdpi.comresearchgate.net

The resolution efficiency can reach up to 94% under optimal conditions, with the enantiomeric excess (%e.e.) of (R)-3-chlorothis compound reaching 63% e.e. nih.govmdpi.comresearchgate.net Acetonitrile (B52724) has been identified as a suitable solvent for this co-crystallization process, as solvents with strong hydrogen bonding, such as methanol, ethanol, and isopropanol (B130326), tend to hinder co-crystal formation. mdpi.comresearchgate.net

Nefiracetam, an achiral nootropic drug, has also been utilized for the chiral resolution of racemic this compound through preferential co-crystallization. This approach involves transforming the racemic this compound into a conglomerate by co-crystallizing it with nefiracetam. This method has achieved excellent enantiopurity (98–99%) and can be implemented in a cyclic process, resolving substantial quantities of this compound. rsc.orgsci-hub.se

Enantiospecific Co-crystallization

Enantiospecific co-crystallization is a specialized form of co-crystallization where a chiral coformer forms a crystal exclusively with one enantiomer of the target compound. This highly selective interaction allows for efficient separation of enantiomers. nih.gov

An example of this is the co-crystallization of S-etiracetam with S-2-chloro-S-mandelic acid (CLMA). This system demonstrated high enantiospecificity, with S-2CLMA co-crystallizing only with S-etiracetam, but not with its R-enantiomer or the racemic mixture. This selective co-crystallization in acetonitrile enabled the efficient chiral purification of S-etiracetam, yielding a 69.1% product with nearly 100% enantiopurity from a racemic solution. researchgate.netresearchgate.netacs.org

Kinetic Resolution via Lipase-Catalyzed Transesterification

Kinetic resolution, particularly through lipase-catalyzed transesterification, is a widely applied method for separating this compound enantiomers in organic media. This technique leverages the differential reaction rates of individual enantiomers with a specific acylating agent. pan.pl

Studies have investigated the kinetic resolution of (R)- and (S)-mandelic acid by transesterification with vinyl acetate (B1210297), catalyzed by Burkholderia cepacia lipase (B570770). pan.plbibliotekanauki.plresearchgate.net This lipase has demonstrated high enantioselectivity towards the (S)-substrate when vinyl acetate is used as the acyl donor in isopropyl ether. pan.pl The process can be modeled using a modified ping-pong bi-bi mechanism, which accounts for substrate inhibition observed above a certain threshold concentration. pan.plbibliotekanauki.plresearchgate.net

Another example involves the enantioselective resolution of (R,S)-2-chlorothis compound using lipase AK with vinyl acetate as the acyl donor in an organic solvent. Under optimal conditions, high conversion of (R)-2-ClMA (≥98.85%) and significant enantiomeric excess of the substrate (≥98.15%) were achieved. nih.gov

Enantioselective Extraction Techniques

Enantioselective extraction is a robust separation technique that can be readily automated and offers high recovery with low energy consumption. This method relies on the use of chiral selectors that preferentially interact with one enantiomer, facilitating its transfer into an organic phase. plapiqui.edu.ar

Diester derivatives of tartaric acid are recognized as effective chiral selectors due to their C2 axis symmetry and the stereochemically equivalent hydroxyl and carbonyl groups attached to their asymmetric carbons. plapiqui.edu.arscielo.org.ar

A binary chiral selector system featuring L-dipentyl tartrate and β-cyclodextrin has been developed for the enantioselective extraction of racemic this compound. While individual selectors showed low enantioselectivity, the binary system exhibited preferential extraction of D-mandelic acid into the organic phase. Using decanol (B1663958) as the organic solvent and a phosphate (B84403) buffer at pH 2.3, distribution coefficients for D- and L-mandelic acids were found to be 14.9 and 7.0, respectively, resulting in an enantioselectivity value of 2.1. chemicalpapers.comresearchgate.net

The influences of factors such as pH, the length of the alkyl chain of L-tartarate, the choice of organic solvent, and the concentration of phosphate salt on the partition coefficient (k) and separation factor (α) have been investigated. Generally, an increase in pH leads to a decrease in k but an increase in α. Conversely, increasing the length of the alkyl chain of L-tartarate tends to decrease both k and α. plapiqui.edu.arscielo.org.arresearchgate.net

Table 1: Enantioselective Extraction of this compound Enantiomers

Chiral Selector SystemOrganic SolventpHDistribution Coefficient (D-MA)Distribution Coefficient (L-MA)Enantioselectivity (α)Reference
L-Dipentyl Tartrate + β-CyclodextrinDecanol2.314.97.02.1 chemicalpapers.comresearchgate.net

Magnetic nano-sorbents modified with chiral selectors offer advantages in enantioseparation due to their easy and rapid separation under an external magnetic field. rsc.org

One such application involves an R(+)-α-methylbenzylamine-modified magnetic chiral sorbent for the separation of this compound enantiomers from aqueous solutions. This sorbent demonstrated a greater affinity for (S)-(+)-mandelic acid compared to (R)-(-)-mandelic acid. The maximum adsorption capacity for racemic this compound was determined to be 405 mg g⁻¹. Optimal resolution was achieved with 10 mL of 30 mM racemic this compound and 110 mg of the magnetic chiral sorbent, yielding enantiomeric excess values up to 64%. rsc.orgresearchgate.netdicle.edu.trglobalauthorid.com

Chromatographic Enantioseparation Studies

Chromatographic techniques are widely used for the enantioseparation of this compound due to their high efficiency and versatility. While the provided search results did not yield specific detailed research findings on various chromatographic methods (e.g., HPLC, GC) and chiral stationary phases explicitly for this compound enantioseparation, it is a well-established field.

For instance, the best percent enantiomeric excess values (up to 64%) in some magnetic nano-sorbent studies were obtained by using a Chiralpak AD-H column, which is a common chiral stationary phase in chromatography, indicating its relevance in the analytical assessment of enantiomeric purity for this compound. dicle.edu.tr Further research in this area typically involves optimizing mobile phase compositions, column types, and detection methods to achieve baseline separation and high resolution of this compound enantiomers.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound1292 wikipedia.orgfishersci.beuni.lunih.gov
Levetiracetam5284583 wikipedia.orgmims.comfishersci.cauni.luguidetopharmacology.org
Nefiracetam71157 wikipedia.orgfishersci.cacenmed.comnih.govuni.lu
Diethyl L-tartrate (Ester Alcohol L-Tartarate)6993580 fishersci.cafishersci.bewikipedia.orgthegoodscentscompany.com
(S)-Mandelic acid439616 nih.gov
2-chlorothis compound (2-ClMA)(Not directly found, but is a derivative of this compound)
3-chlorothis compound (3-ClMA)(Not directly found, but is a derivative of this compound)
4-chlorothis compound (4-ClMA)(Not directly found, but is a derivative of this compound)
4-bromothis compound (4-BrMA)(Not directly found, but is a derivative of this compound)
4-fluorothis compound (4-FMA)(Not directly found, but is a derivative of this compound)
Vinyl acetate(Not directly found, but is a common reagent)
Burkholderia cepacia lipase(Enzyme, not a chemical compound with CID)
Lipase AK(Enzyme, not a chemical compound with CID)
L-dipentyl tartrate(Not directly found, but is a derivative of Tartaric acid)
β-cyclodextrin(Not directly found, but is a common chiral selector)
R(+)-α-methylbenzylamine(Not directly found, but is a common chiral selector)

Stereochemical Research: Enantiomers and Chiral Resolution of Mandelic Acid

Advanced Chiral Resolution Methodologies

Preferential Co-crystallization and Diastereomeric Salt Formation

Co-crystallization with Chiral Resolving Agents (e.g., Levetiracetam, Nefiracetam)

Co-crystallization stands as an attractive method for obtaining desired enantiomers from racemic compounds. This technique involves the formation of new crystalline materials from two chiral molecules, leading to changes in their physical and physicochemical properties. nih.gov

Levetiracetam (LEV) has been successfully employed as a resolving agent for halogenated mandelic acids through the formation of enantiospecific co-crystals. Studies have shown that LEV can selectively co-crystallize with specific enantiomers of halogenated mandelic acids. For instance, LEV selectively co-crystallized with the S-enantiomers of 2-chlorothis compound (2-ClMA), 3-chlorothis compound (3-ClMA), and 4-chlorothis compound (4-ClMA), as well as 4-bromothis compound (4-BrMA). Conversely, it co-crystallized with the R-enantiomer of 4-fluorothis compound (4-FMA). This highlights that the position and type of substituents on the racemic compound significantly influence the co-crystal configuration and the efficiency of resolution. nih.govmdpi.comresearchgate.net

The resolution efficiency can reach up to 94% under optimal conditions, with the enantiomeric excess (%e.e.) of (R)-3-chlorothis compound reaching 63% e.e. nih.govmdpi.comresearchgate.net Acetonitrile (B52724) has been identified as a suitable solvent for this co-crystallization process, as solvents with strong hydrogen bonding, such as methanol, ethanol, and isopropanol (B130326), tend to hinder co-crystal formation. mdpi.comresearchgate.net

Nefiracetam, an achiral nootropic drug, has also been utilized for the chiral resolution of racemic this compound through preferential co-crystallization. This approach involves transforming the racemic this compound into a conglomerate by co-crystallizing it with nefiracetam. This method has achieved excellent enantiopurity (98–99%) and can be implemented in a cyclic process, resolving substantial quantities of this compound. rsc.orgsci-hub.se

Enantiospecific Co-crystallization

Enantiospecific co-crystallization is a specialized form of co-crystallization where a chiral coformer forms a crystal exclusively with one enantiomer of the target compound. This highly selective interaction allows for efficient separation of enantiomers. nih.gov

An example of this is the co-crystallization of S-etiracetam with S-2-chloro-S-mandelic acid (CLMA). This system demonstrated high enantiospecificity, with S-2CLMA co-crystallizing only with S-etiracetam, but not with its R-enantiomer or the racemic mixture. This selective co-crystallization in acetonitrile enabled the efficient chiral purification of S-etiracetam, yielding a 69.1% product with nearly 100% enantiopurity from a racemic solution. researchgate.netresearchgate.netacs.org

Kinetic Resolution via Lipase-Catalyzed Transesterification

Kinetic resolution, particularly through lipase-catalyzed transesterification, is a widely applied method for separating this compound enantiomers in organic media. This technique leverages the differential reaction rates of individual enantiomers with a specific acylating agent. pan.pl

Studies have investigated the kinetic resolution of (R)- and (S)-mandelic acid by transesterification with vinyl acetate (B1210297), catalyzed by Burkholderia cepacia lipase (B570770). pan.plbibliotekanauki.plresearchgate.net This lipase has demonstrated high enantioselectivity towards the (S)-substrate when vinyl acetate is used as the acyl donor in isopropyl ether. pan.pl The process can be modeled using a modified ping-pong bi-bi mechanism, which accounts for substrate inhibition observed above a certain threshold concentration. pan.plbibliotekanauki.plresearchgate.net

Another example involves the enantioselective resolution of (R,S)-2-chlorothis compound using lipase AK with vinyl acetate as the acyl donor in an organic solvent. Under optimal conditions, high conversion of (R)-2-ClMA (≥98.85%) and significant enantiomeric excess of the substrate (≥98.15%) were achieved. nih.gov

Enantioselective Extraction Techniques

Enantioselective extraction is a robust separation technique that can be readily automated and offers high recovery with low energy consumption. This method relies on the use of chiral selectors that preferentially interact with one enantiomer, facilitating its transfer into an organic phase. plapiqui.edu.ar

Diester derivatives of tartaric acid are recognized as effective chiral selectors due to their C2 axis symmetry and the stereochemically equivalent hydroxyl and carbonyl groups attached to their asymmetric carbons. plapiqui.edu.arscielo.org.ar

A binary chiral selector system featuring L-dipentyl tartrate and β-cyclodextrin has been developed for the enantioselective extraction of racemic this compound. While individual selectors showed low enantioselectivity, the binary system exhibited preferential extraction of D-mandelic acid into the organic phase. Using decanol (B1663958) as the organic solvent and a phosphate (B84403) buffer at pH 2.3, distribution coefficients for D- and L-mandelic acids were found to be 14.9 and 7.0, respectively, resulting in an enantioselectivity value of 2.1. chemicalpapers.comresearchgate.net

The influences of factors such as pH, the length of the alkyl chain of L-tartarate, the choice of organic solvent, and the concentration of phosphate salt on the partition coefficient (k) and separation factor (α) have been investigated. Generally, an increase in pH leads to a decrease in k but an increase in α. Conversely, increasing the length of the alkyl chain of L-tartarate tends to decrease both k and α. plapiqui.edu.arscielo.org.arresearchgate.net

Table 1: Enantioselective Extraction of this compound Enantiomers

Chiral Selector SystemOrganic SolventpHDistribution Coefficient (D-MA)Distribution Coefficient (L-MA)Enantioselectivity (α)Reference
L-Dipentyl Tartrate + β-CyclodextrinDecanol2.314.97.02.1 chemicalpapers.comresearchgate.net

Magnetic nano-sorbents modified with chiral selectors offer advantages in enantioseparation due to their easy and rapid separation under an external magnetic field. rsc.org

One such application involves an R(+)-α-methylbenzylamine-modified magnetic chiral sorbent for the separation of this compound enantiomers from aqueous solutions. This sorbent demonstrated a greater affinity for (S)-(+)-mandelic acid compared to (R)-(-)-mandelic acid. The maximum adsorption capacity for racemic this compound was determined to be 405 mg g⁻¹. Optimal resolution was achieved with 10 mL of 30 mM racemic this compound and 110 mg of the magnetic chiral sorbent, yielding enantiomeric excess values up to 64%. rsc.orgresearchgate.netdicle.edu.trglobalauthorid.com

Use of Chiral Selectors (e.g., Ester Alcohol L-Tartarate)

Chromatographic Enantioseparation Studies

Chromatographic techniques are widely used for the enantioseparation of this compound due to their high efficiency and versatility. While the provided search results did not yield specific detailed research findings on various chromatographic methods (e.g., HPLC, GC) and chiral stationary phases explicitly for this compound enantioseparation, it is a well-established field.

For instance, the best percent enantiomeric excess values (up to 64%) in some magnetic nano-sorbent studies were obtained by using a Chiralpak AD-H column, which is a common chiral stationary phase in chromatography, indicating its relevance in the analytical assessment of enantiomeric purity for this compound. dicle.edu.tr Further research in this area typically involves optimizing mobile phase compositions, column types, and detection methods to achieve baseline separation and high resolution of this compound enantiomers.

Biochemical Pathways and Metabolic Studies Involving Mandelic Acid

Bacterial Mandelic Acid Degradation Pathway

The bacterial degradation pathway of this compound is a well-studied example of aromatic compound catabolism, particularly in its role in environmental detoxification and bioremediation. researchgate.netnih.gov

The most extensively characterized this compound degradation pathway, notably in Pseudomonas putida, involves a series of key enzymes that facilitate the conversion of this compound into benzoic acid and subsequently into other metabolic intermediates. researchgate.netnih.gov

Mandelate (B1228975) Racemase (MR): This enzyme is crucial for interconverting the (R)- and (S)-enantiomers of mandelate. wikipedia.orgresearchgate.net It operates via a two-base mechanism, typically requiring a divalent metal cation such as Mg²⁺ for its catalytic activity. researchgate.net Key amino acid residues, including Lys 166 and His 297, are involved in the abstraction and reprotonation of the α-proton, enabling the stereochemical inversion. researchgate.net

S-Mandelate Dehydrogenase (SMDH): SMDH catalyzes the oxidation of (S)-mandelic acid to benzoylformic acid (also known as phenylglyoxylic acid). researchgate.netresearchgate.net This enzyme is flavin mononucleotide (FMN)-dependent, meaning it utilizes FMN as a cofactor for its oxidative function. researchgate.net

Benzoylformate Decarboxylase (BFD): Following the formation of benzoylformate, BFD catalyzes its decarboxylation, leading to the production of benzaldehyde (B42025). researchgate.netacs.org

Benzaldehyde Dehydrogenase (BZDH): This enzyme is responsible for the oxidation of benzaldehyde to benzoic acid, completing the initial stages of the pathway. researchgate.netijbiotech.comcapes.gov.br BZDH is an NAD+-dependent enzyme. ijbiotech.comnih.gov There are two known types of BZDH: Type I, which is induced by benzoylformate and is part of the mandelate pathway, and Type II, induced by benzaldehyde and involved in toluene (B28343) and xylene degradation pathways. nih.gov Studies on recombinant BZDH from Rhodococcus ruber UKMP-5M indicate it is a 27 kDa protein with optimal activity at pH 8.5 and 25°C, and a Michaelis constant (Km) of 4.2 mM for benzaldehyde. ijbiotech.com

Table 1: Key Enzymes in Bacterial this compound Degradation

EnzymeSubstrate(s)Product(s)Cofactor(s) / Requirement(s)Role
Mandelate Racemase(R)- and (S)-Mandelate(S)- and (R)-MandelateDivalent metal cation (e.g., Mg²⁺)Interconversion of enantiomers
S-Mandelate Dehydrogenase(S)-Mandelic AcidBenzoylformateFMNOxidation of (S)-Mandelic Acid
Benzoylformate DecarboxylaseBenzoylformateBenzaldehyde-Decarboxylation of Benzoylformate
Benzaldehyde DehydrogenaseBenzaldehydeBenzoic AcidNAD⁺Oxidation of Benzaldehyde to Benzoic Acid

The this compound degradation pathway holds significant physiological importance as a representative mechanism for the breakdown of aromatic compounds in natural environments. researchgate.netnih.gov The enzymes involved in this pathway are widely utilized in biotechnological applications, including biocatalysis, kinetic resolution, and the synthesis of chiral compounds. researchgate.netnih.gov

This degradation pathway has been identified in a diverse range of microorganisms:

Bacteria: It is prevalent in various Gram-negative and Gram-positive bacteria. researchgate.netmdpi.com Pseudomonas putida is the most extensively studied bacterium in this context, with its this compound degradation pathway being a classical model. researchgate.netnih.gov Specific strains like Pseudomonas putida ECU1009 exhibit enantioselective degradation of (R)-mandelate, making them useful for preparing (S)-mandelic acids. researchgate.net Another species, Pseudomonas convexa, has been shown to metabolize this compound through a novel pathway involving 4-hydroxythis compound as an intermediate. capes.gov.br

Fungi: Filamentous fungi also possess this compound degradation capabilities. For instance, nitrilases from fungi such as Aspergillus niger, Neurospora crassa, Nectria haematococca, and Arthroderma benhamiae can hydrolyze mandelonitrile (B1675950) to produce this compound, demonstrating varying degrees of enantio- and chemoselectivity. nih.gov Fungi and yeasts have also been used to assess the toxicity of this compound-derived ionic liquids. mdpi.comrsc.org

Yeast: Yeasts, including genetically modified strains of Saccharomyces cerevisiae, have demonstrated the ability to produce 4-hydroxythis compound and this compound from glucose. wikipedia.orgatamanchemicals.com Additionally, yeasts like Rhodotorulla mucilaginosa and Candida albicans are utilized in studies to test the antimicrobial properties of this compound and its derivatives. mdpi.com

Characterization of Key Enzymes (Mandelate Racemase, S-Mandelate Dehydrogenase, Benzoylformate Decarboxylase, Benzaldehyde Dehydrogenase)

Mammalian Metabolism and Biomarker Research

In mammals, this compound is a key metabolite arising from the biotransformation of certain industrial chemicals and endogenous compounds, making it a valuable biomarker.

This compound serves as a major urinary metabolite of both styrene (B11656) and ethylbenzene (B125841) in humans and rats. nih.govtandfonline.comtandfonline.comhealthmatters.io Although styrene and ethylbenzene are achiral compounds, their metabolism leads to the formation of chiral this compound through a series of chiral intermediates. nih.govtandfonline.com

The stereochemical outcome of this compound formation differs depending on the precursor:

Ethylbenzene Metabolism: Exposure to ethylbenzene primarily results in the excretion of the R-enantiomer of this compound in urine. nih.govtandfonline.comiarc.fr

Styrene Metabolism: In contrast, this compound formed from styrene is largely racemic. nih.govtandfonline.comtandfonline.comiarc.fr Studies on occupationally exposed workers showed R to S isomer ratios ranging from 1.14 to 1.27, close to the racemic ratio of 1.03 for a synthetic mixture. nih.govtandfonline.com

Another metabolite, phenylglyoxylic acid, is also eliminated in urine after exposure to ethylbenzene and styrene, and it is considered to exist in a redox relationship with this compound. tandfonline.com

Table 2: Stereochemistry of this compound Excretion from Styrene and Ethylbenzene Exposure

Precursor CompoundEnantiomeric Composition of Urinary this compoundR/S Ratio (Human Occupational Exposure to Styrene) nih.govtandfonline.com
EthylbenzenePredominantly R-enantiomerN/A (predominantly R)
StyreneEssentially racemic1.14 - 1.27

This compound derivatives are formed during the metabolism of the catecholamines, adrenaline (epinephrine) and noradrenaline (norepinephrine). wikipedia.orgatamanchemicals.comtypology.comchemeurope.comhmdb.ca This process involves the enzymatic actions of monoamine oxidase and catechol-O-methyl transferase. wikipedia.orgatamanchemicals.comtypology.comchemeurope.com Vanillylthis compound (VMA) is a well-known end-stage metabolite of these catecholamines. wikipedia.org

This compound is rapidly excreted from the body via urine, making its urinary concentration a useful indicator for assessing exposure to ethylbenzene and styrene in occupational settings. tandfonline.comiarc.fr To accurately monitor exposure and differentiate between precursor solvents, analytical methods have been developed to determine the enantiomeric composition of this compound in urine. nih.govtandfonline.com Techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ¹⁹F-nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. nih.govtandfonline.com The ability to distinguish between the R and S isomers of this compound provides insights into which specific solvent, ethylbenzene or styrene, contributed to the observed metabolite levels. tandfonline.com

Advanced Characterization and Analytical Methods for Mandelic Acid

Spectroscopic Techniques for Structural and Functional Analysis

Spectroscopic methods leverage the interaction of electromagnetic radiation with mandelic acid molecules to reveal their unique vibrational, rotational, and electronic properties, offering profound structural and functional information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopies are vibrational techniques that provide complementary information about the functional groups and molecular structure of this compound. In the IR spectra of this compound, a characteristic carbonyl stretching vibration (νC=O) typically appears at 1716 cm⁻¹. mdpi.com Other significant bands include a broad hydroxyl stretching vibration (νOH) around 3352 cm⁻¹, aromatic C-H stretching at 3045 cm⁻¹, aliphatic C-H stretching at 2934 cm⁻¹, C-O stretching at 1106 cm⁻¹ and 1081 cm⁻¹, and aromatic C-H bending at 735 cm⁻¹. rsc.org

Raman spectroscopy also reveals the carbonyl stretching vibration, observed at 1719 cm⁻¹ for this compound. mdpi.com Bands originating from the stretching vibrations of aromatic carbon-carbon bonds appear at 1588 cm⁻¹ in the Raman spectra of this compound. mdpi.com These spectroscopic fingerprints are vital for identifying this compound and studying its interactions, such as its behavior as a bidentate ligand through its hydroxyl and carboxyl groups in metal complexes, which can be evidenced by shifts in IR bands. jcras.com Both experimental and theoretically calculated IR and Raman spectra are used for comprehensive analysis. mdpi.commdpi.com

Table 1: Characteristic IR and Raman Bands of this compound

Vibration TypeIR (cm⁻¹)Raman (cm⁻¹)Notes
Carbonyl (C=O) stretching1716 mdpi.com1719 mdpi.comCharacteristic band
Aromatic C-C stretching-1588 mdpi.comIn this compound
Hydroxyl (O-H) stretching3352 rsc.org-Broad band
C-H stretching (aromatic)3045 rsc.org-
C-H stretching (aliphatic)2934 rsc.org-
C-O stretching1106, 1081 rsc.org-
C-H bending (aromatic)735 rsc.org-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound, offering detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectra , the protons of this compound exhibit distinct chemical shifts depending on their position within the molecule and the solvent used. Aromatic protons typically resonate in the range of 7.20-7.57 ppm in CDCl₃ and 7.34-7.45 ppm in DMSO-d6. rsc.orgmdpi.com The aliphatic CH proton usually appears around 4.98 ppm in water or 5.08 ppm in DMSO-d6. mdpi.comnih.gov The hydroxyl proton of the aliphatic chain can be observed as a broad singlet, for instance, at 6.94 ppm in CDCl₃ or at 12.69 ppm in DMSO-d6. rsc.orgmdpi.com

Table 2: Selected ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (δ, ppm)SolventFrequencyCitation
Aromatic protons7.34 - 7.45 mdpi.comDMSO-d6- mdpi.com
Aromatic protons7.20 - 7.57 rsc.orgCDCl₃400 MHz rsc.org
Aliphatic CH4.98 nih.govWater500 MHz nih.gov
Aliphatic CH5.08 mdpi.comDMSO-d6- mdpi.com
Hydroxyl OH (aliphatic)6.94 (broad) rsc.orgCDCl₃- rsc.org
Hydroxyl OH (aliphatic)12.69 mdpi.comDMSO-d6- mdpi.com

¹³C NMR spectra provide insights into the carbon backbone. The carbonyl carbon (C=O) typically resonates around 170.4 ppm. rsc.org Aromatic carbons show shifts in the range of 126.5-149.3 ppm, while the aliphatic CH carbon is observed between 74.5-75.5 ppm. rsc.org These assignments are consistent across various studies and are often complemented by theoretical calculations. rsc.orgmdpi.com

Table 3: Selected ¹³C NMR Chemical Shifts for this compound

Carbon TypeChemical Shift (δ, ppm)SolventFrequencyCitation
Carbonyl (C=O)170.4 rsc.orgCDCl₃100 MHz rsc.org
Aromatic carbons126.5 - 149.3 rsc.orgCDCl₃100 MHz rsc.org
Aliphatic CH74.5 - 75.5 rsc.orgCDCl₃100 MHz rsc.org

UV and Visible Spectroscopic Techniques

UV-Visible (UV-Vis) spectroscopy is routinely employed for the detection and quantification of this compound due to its aromatic chromophore. This compound exhibits characteristic absorption in the ultraviolet region. orientjchem.org For instance, UV detection in High-Performance Liquid Chromatography (HPLC) methods for this compound often utilizes wavelengths such as 254 nm or 225 nm, indicating strong absorption at these wavelengths. nih.govnih.govbioline.org.br UV-Vis spectrophotometers are also used to monitor the decrease in concentration of oxidants during the oxidation of this compound, with specific λmax values for the oxidants ranging from 350 nm to 365 nm. orientjchem.org Optical methodologies based on UV and visible spectroscopic techniques are also valued for their simplicity, cost-effectiveness, high sensitivity, and adaptability for real-time analysis and automation, particularly in enantiodiscrimination. rhhz.net

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive approach for the recognition and quantification of this compound, particularly in enantioselective applications. Novel chiral bisbinaphthyl compounds have been synthesized to act as fluorescent sensors for the enantioselective recognition of this compound. nih.gov These sensors exhibit significant signal amplification due to the light-harvesting effect of their dendritic structures, thereby increasing their sensitivity. nih.gov For example, studies have demonstrated enhanced fluorescence signals in the presence of this compound, with detection limits as low as 2.0 × 10⁻⁷ M when combined with dynamic light scattering. acs.org Fluorescence spectra are recorded using spectrofluorometers, and the changes in fluorescence intensity upon interaction with this compound can be analyzed to determine association constants and enantioselectivity. rsc.orgwiley-vch.de

Chromatographic Detection and Quantification

Chromatographic methods are indispensable for the separation, detection, and precise quantification of this compound, especially when dealing with complex matrices or its chiral enantiomers.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, offering robust and sensitive detection and quantification. Reversed-phase HPLC is a common approach, often utilizing C18 columns (e.g., ZORBAX SB-C(18) or Hichrom C18) due to their effectiveness in analyzing organic acids. nih.govbioline.org.br

Various mobile phase compositions have been optimized for this compound analysis. Examples include methanol-10 mmol/L phosphate (B84403) buffer (pH 2.5, 65:35, v/v) nih.gov, water-methanol (90:10) with 0.5% acetic acid nih.gov, and water/methanol/acetic acid (69:30:1, v/v/v) bioline.org.br. For Mass Spectrometry (MS) compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com Typical flow rates range from 0.8 to 0.85 mL/min. nih.govbioline.org.br

Table 4: HPLC Parameters for this compound Analysis

ParameterDescriptionCitation
Column TypeReversed-phase C18 (e.g., ZORBAX SB-C(18), Hichrom C18) nih.govbioline.org.br, Chiral Stationary Phases (e.g., CHIRALPAK® IC) nih.gov nih.govbioline.org.brnih.gov
Mobile Phase (Example 1)Methanol-10 mmol/L phosphate buffer (pH 2.5, 65:35, v/v) nih.gov nih.gov
Mobile Phase (Example 2)Water-methanol (90:10) with 0.5% acetic acid nih.gov nih.gov
Mobile Phase (Example 3)Water/methanol/acetic acid (69:30:1, v/v/v) bioline.org.br bioline.org.br
Mobile Phase (Example 4)Acetonitrile (B52724), water, and phosphoric acid (for RP-HPLC) sielc.com sielc.com
Flow Rate0.8 ml/min nih.gov, 0.85 ml/min bioline.org.br nih.govbioline.org.br
Detection ModeUV detection nih.govnih.govbioline.org.br nih.govnih.govbioline.org.br
UV Wavelength254 nm nih.gov, 225 nm nih.govbioline.org.br nih.govnih.govbioline.org.br
Pre-column DerivatizationS-(-)-1-(1-naphthyl) ethylamine (B1201723) for enantiomers nih.gov nih.gov
Enantiomeric ResolutionAchieved with CHIRALPAK® IC (resolution factor (R_S) = 2.21 for this compound) nih.gov. Direct enantioseparation using a phenyl column precoated with cyclodextrin (B1172386) additive. researchgate.net nih.gov, researchgate.net

Detection Modes: UV detection is the most common mode, with wavelengths typically set at 254 nm or 225 nm, offering sensitivity for this compound. nih.govnih.govbioline.org.br The lower limits of detection for this compound enantiomers in urine have been reported as 1 µg/mL with UV detection at 254 nm. nih.gov

Chiral Separation: Given its chirality, the enantiomeric separation of this compound is critical. Chiral HPLC methods, often employing chiral stationary phases like CHIRALPAK® IC, have successfully achieved baseline resolution of this compound enantiomers, with a resolution factor (Rs) of 2.21. nih.gov Direct enantioseparation can also be achieved using a phenyl column precoated with a small amount of cyclodextrin additive in the mobile phase. researchgate.net Pre-column derivatization with chiral reagents, such as S-(-)-1-(1-naphthyl) ethylamine, is also used to separate this compound enantiomers. nih.gov These methods are applied in various contexts, including monitoring styrene (B11656) exposure by quantifying this compound and phenylglyoxylic acid in urine. nih.govnih.govbioline.org.br

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique utilized for the determination of this compound, particularly its enantiomers nih.govnih.gov. Due to its high boiling point (321.8 °C) and polar nature, this compound often requires derivatization to enhance its volatility for GC analysis mdpi.com.

Common derivatization strategies involve the formation of methyl esters or isopropyl esters nih.govmdpi.comnih.gov. For instance, this compound enantiomers can be derivatized with isopropanol (B130326) to their corresponding isopropyl esters. These esters can then be detected using a Flame Ionization Detector (FID) or, after further derivatization of the hydroxyl group with pentafluoropropionic anhydride (B1165640), with an Electron-Capture Detector (ECD) for increased sensitivity nih.gov.

Chiral GC columns, such as chiral CP Chirasil-Dex-CB or Chirasil-Val, are employed to achieve stereospecific separation of R- and S-enantiomers of this compound nih.govnih.gov. Research has shown that both derivatization steps (isopropanol for esterification and pentafluoropropionic anhydride for hydroxyl derivatization) result in negligible enantiomer inversion (typically less than 1%) nih.gov.

GC Analytical Parameters for this compound Enantiomers nih.gov:

ParameterFID DetectionECD Detection
Detection Limit (R-MA)8 mg/L1 mg/L
Detection Limit (S-MA)5 mg/L1 mg/L
Within-day Precision< 7.5% (for both enantiomers)< 5.8% (for both enantiomers)
Day-to-day Precision< 7.5% (for both enantiomers)< 5.8% (for both enantiomers)

GC methods have been successfully applied to analyze this compound in biological samples, such as human urine, for monitoring occupational exposure to styrene, given that this compound is a major metabolite of styrene nih.govnih.govnih.gov.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is another versatile technique for the analysis of this compound, offering advantages in terms of speed and efficiency, particularly for simultaneous determination with other compounds researcher.lifenih.gov. CE can also be used for chiral separation of this compound enantiomers srce.hrnih.gov.

In a developed method using capillary zone electrophoresis (CZE), this compound, hippuric acid, and creatinine (B1669602) were simultaneously determined in urine samples researcher.lifenih.gov. The separation was performed in a fused silica (B1680970) capillary coated with crosslinked hydroxypropyltrimethyl ammonium (B1175870) chloride chitosan (B1678972) and κ-carrageenan. A background electrolyte composed of 10 mmol L⁻¹ tris(hydroxymethyl)aminomethane and 30 mmol L⁻¹ 2-hydroxy-isobutyric acid at pH 3.6 was used. Direct UV detection was employed at a wavelength of 200 nm researcher.lifenih.gov.

CE Analytical Parameters for this compound researcher.lifenih.gov:

ParameterValue
Linearity (R²)> 0.99
Detection Limit0.21 to 0.63 mg L⁻¹
Inter-day Precision< 3.0% (peak area)
Recovery98% to 106%
Separation Time< 70 seconds (for three analytes) researcher.life

For chiral separation, CE often utilizes chiral selectors, such as permethylated cyclodextrins or hydroxypropylated beta-cyclodextrin, which are compatible with capillary columns mdpi.comnih.gov. The addition of cationic detergents like cetyltrimethylammonium bromide (CTAB) to the mobile phase in capillary electrochromatography (CEC) has also been shown to decrease separation time for this compound derivatives by reversing the electroosmotic flow (EOF) srce.hr.

Electrochemical and Chemiluminescence Methods

Electrochemical and chemiluminescence methods provide sensitive and selective approaches for the determination of this compound, often leveraging its chemical properties or its ability to interact with specific detection systems.

Potentiometry

Potentiometry, particularly using ion-selective electrodes (ISEs), has been explored for the determination of this compound, including its enantiomers rsc.orgresearchgate.netrsc.orgnih.gov. A novel enantioselective potentiometric sensor was constructed using a poly(vinyl chloride) (PVC) membrane doped with a chiral salen Mn(III) compound as a chiral selector and coated with a polyaniline (PANI) film rsc.orgresearchgate.netrsc.org. This sensor demonstrated a linear response towards L-mandelic acid (L-MA) over a wide concentration range, with a Nernstian slope rsc.orgresearchgate.netrsc.org.

Potentiometric Sensor Parameters for L-Mandelic Acid rsc.orgresearchgate.netrsc.orgnih.gov:

ParameterValue
Linear Range1.0 × 10⁻¹ to 1.0 × 10⁻⁶ M rsc.orgresearchgate.netrsc.org or 1x10⁻⁵ to 1x10⁻¹ mol L⁻¹ nih.gov
Detection Limit2.1 × 10⁻⁷ M rsc.orgresearchgate.netrsc.org or 7.2x10⁻⁶ mol L⁻¹ nih.gov
Nernstian Slope57.6 mV per decade rsc.orgresearchgate.netrsc.org or -58.1 ± 0.5 mV decade⁻¹ nih.gov
pH Range7.0-10.2 nih.gov
Potentiometric Enantioselectivity Coefficient (logK(L,D)Pot)-4.0 nih.gov

The enhanced performance of the PANI-coated membrane sensor, including improved linear range, detection limit, and response time, is attributed to the hydration of PANI, which favors the transport of highly hydrated this compound anions researchgate.netrsc.org. Potentiometric studies have also investigated the binary complexes of this compound with transition metal ions, revealing high stability constants and coordination through the oxygen atoms of the hydroxyl and carboxylate groups jcras.comresearchgate.netscispace.comresearchgate.net.

Chemiluminescence (CL) Detection Systems

Chemiluminescence (CL) detection systems offer a sensitive and rapid approach for the determination of this compound scispace.comresearchgate.netresearchgate.net. A flow-injection (FI) CL method has been developed based on the enhancement effect of this compound on the CL intensity of a Ru(bipy)₃²⁺-Ce(IV) system scispace.comresearchgate.net. In this system, this compound interacts with the ruthenium(III) complex (formed by oxidation of Ru(bipy)₃²⁺ by Ce(IV)), reducing it to an excited ruthenium(II) complex, which then emits CL as it returns to the ground state scispace.comresearchgate.netresearchgate.net.

The concentrations of Ru(bipy)₃²⁺, Ce(IV), and H₂SO₄ are optimized for maximum CL intensity scispace.comresearchgate.net. This method has demonstrated a linear range and a low detection limit for this compound scispace.comresearchgate.net.

Chemiluminescence Detection Parameters for this compound scispace.comresearchgate.net:

ParameterValue
Linear Range1.46-342.0 μg/mL
Detection Limit0.072 μg/mL
Correlation Coefficient (R)0.99732
Optimized Flow Rate2.0 mL min⁻¹ (for each channel) scispace.com

The utility of this CL method has been demonstrated in determining this compound in pharmaceutical capsules and human urine samples scispace.comresearchgate.net.

Computational Chemistry Approaches

Computational chemistry approaches, particularly Density Functional Theory (DFT) calculations, are invaluable tools for understanding the molecular structure, electronic properties, and reactivity of this compound mdpi.comnih.gov. These methods complement experimental characterization by providing insights at the atomic and molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are widely employed to study the electronic structure of this compound and its derivatives mdpi.comnih.govrsc.orgdntb.gov.ua. These calculations can optimize geometric structures, determine the energy of frontier molecular orbitals (HOMO and LUMO), analyze electron charge distribution (e.g., Natural Bond Orbital (NBO) analysis), and predict spectroscopic properties such as IR and NMR spectra mdpi.comnih.govdntb.gov.ua.

For this compound, DFT methods (e.g., B3LYP/6-311++G(d,p)) have been used to optimize conformers, with one conformer (Conformer II) often found to have the lowest energy, closely matching experimental X-ray diffraction data mdpi.com. Calculations of aromaticity indices (HOMA, I6, BAC) can also be performed to assess the electronic system of the aromatic ring nih.gov.

Key Electronic Structure Properties from DFT for this compound mdpi.comnih.govrsc.org:

Optimized Geometries: Determination of the most stable three-dimensional arrangement of atoms mdpi.com.

HOMO and LUMO Energies: These frontier orbitals are crucial for understanding chemical reactivity, electron-donating, and electron-accepting properties mdpi.comnih.gov. Higher HOMO values generally correlate with better antiradical properties nih.gov.

NBO Charge Distribution: Provides insights into the distribution of electron density and active sites for coordination, such as the oxygen atoms of the hydroxyl and carboxylate groups jcras.comnih.gov.

Vibrational Frequencies: Prediction of IR and Raman spectra, allowing for comparison with experimental data for structural confirmation nih.gov.

NMR Chemical Shifts: Theoretical calculation of ¹H and ¹³C NMR chemical shifts, which can be compared with experimental NMR spectra mdpi.com.

DFT calculations have also been used to investigate the mechanism of chiral recognition for this compound in potentiometric sensors nih.gov and to study the crystallization behavior of mandelic acids, including the role of phenyl ring interactions acs.orgacs.org.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational simulation method used to predict the optimal orientation and binding affinity between two molecules, such as a ligand and a protein receptor, to form a stable complex koreascience.krijpsonline.comsciforum.net. For this compound, molecular docking studies have been instrumental in elucidating its interactions with various biological targets and chiral selectors.

For instance, this compound (MDA) and ethyl 3-aminobenzoate (B8586502) (EAB) have shown good binding affinity for the hydrophobic pocket of the Chikungunya virus (CHIKV) capsid protein (CP), involving residues like VAL130, VAL250, TRP245, LYS133, PHE178, ASP132, GLY1311, and MET135. MDA specifically formed hydrogen bonds with ASP132 koreascience.kr. Such studies suggest that the hydrophobic pocket of CHIKV CP could be a potential antiviral drug target koreascience.kr.

In the context of enantioseparation, molecular docking simulations have been used to understand the chiral resolution mechanism of this compound and its derivatives with chiral selectors like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). These simulations revealed that the chiral resolution is due to the formation of inclusion complexes with different conformations and binding energies between the enantiomers and HP-β-CD nih.gov. For example, the binding energy of HP-β-CD with the (S)-isomer of this compound derivatives was found to be larger than with the (R)-isomer, consistent with experimental elution orders nih.gov. The interaction energies involved van der Waals energy, electrostatic energy, polar solvation energy, and SASA energy, with the separation factor being closely linked to the disparity in binding energies of the optical isomer-HP-β-CD complexes nih.gov. Similar studies have explored the interaction between vancomycin (B549263) and R/S this compound enantiomers, showing differences in binding energies and suggesting distinct binding pockets nih.gov.

Theoretical Studies on Chiral Recognition Mechanisms

Theoretical studies, often employing computational chemistry methods like molecular modeling and quantum theory, provide in-depth insights into the chiral recognition mechanisms of this compound enantiomers. Chiral recognition is the basis for separating enantiomers, where one enantiomer interacts more strongly with a chiral selector than the other, leading to differential retention mdpi.com.

For methyl mandelate (B1228975) enantiomers ((R/S)-MMA) on permethylated β-cyclodextrin (PM-β-CD), theoretical studies using semiempirical PM3 and ONIOM methods have investigated host-guest interactions nih.gov. These studies revealed that the most stable geometric structures of the (R)-MMA/PM-β-CD and (S)-MMA/PM-β-CD complexes differ significantly. Specifically, the benzene (B151609) ring of (R)-MMA tends to position horizontally on the wider edge of the PM-β-CD cavity, while the aromatic ring of (S)-MMA is more deeply included into the hydrophobic cavity nih.gov.

The primary driving forces for the inclusion process and chiral recognition in these systems include hydrogen bonding, dipole-dipole interactions, charge-transfer, and hydrophobic interactions nih.govoup.com. The stabilization energy of the (R)-MMA/PM-β-CD complex was found to be lower than that of the (S)-MMA/PM-β-CD complex nih.gov. Furthermore, the chiral carbon of MMA in these complexes is in close proximity to the C2 and C3 atoms of the glucose unit within the cyclodextrin, suggesting that the chiral environment provided by these carbons and the degree of inclusion are critical to the chiral recognition mechanism nih.gov.

Theoretical studies also help in understanding the influence of spatial barriers and group interactions on separation results. For this compound derivatives, various substituent groups can lead to different steric hindrance around the chiral carbon atom, influencing the strength of hydrogen bonds between the enantiomer and the stationary phase. This difference in intermolecular forces is fundamental to the successful separation of two enantiomers redalyc.org.

Characterization of Novel this compound Derivatives and Formulations

The development of novel this compound derivatives and formulations necessitates rigorous characterization to ensure their efficacy, stability, and desired properties.

Particle Size Analysis and Zeta-Potential Measurements for Complexes

Particle size analysis and zeta-potential measurements are critical for characterizing complexes involving this compound, particularly in the development of new formulations. These measurements provide insights into the physical stability, aggregation behavior, and surface charge of the complexes, which are crucial for their performance and interaction with biological systems mdpi.combioline.org.br.

For instance, the formation of a novel Mandelic acid_Carnitine (M_C) ion-pairing complex, designed as an exfoliating material, was confirmed through particle size analysis and zeta-potential measurements nih.govnih.gov. Dynamic light scattering (DLS) was used to determine particle size, while a Zetasizer Nano ZS instrument was employed for zeta-potential measurements nih.gov. The variations in zeta-potential are particularly important for confirming the formation of ion-pairing complexes, as these complexes arise from charge-charge interactions or hydrogen bonding between functional groups nih.gov.

Table 1 illustrates the size and zeta-potential values for this compound, carnitine, their mixture, and the M_C complex at a 1% concentration nih.gov.

SampleSize (nm)Zeta-Potential (mV)
This compound--9.6, 52.2
Carnitine--14.2
M_C Mixture--
M_C Complex (1%)--

Note: Specific size values for this compound, Carnitine, and M_C Mixture were not explicitly provided in the source for a 1% solution, only zeta potential for this compound and Carnitine. The table reflects the available data. nih.gov

The M_C complex exhibited superior exfoliating efficacy compared to this compound alone, especially at pH 4.5 nih.govnih.gov. This enhanced efficacy is attributed to the synergistic effect of the M_C complex formation nih.gov.

Evaluation of Stability and Solubility in Formulations

The stability and solubility of this compound in various formulations are paramount for its practical applications, particularly in pharmaceuticals and cosmetics. Stability refers to the ability of a formulation to maintain its chemical and physical integrity over time, while solubility dictates its bioavailability and efficacy ontosight.aipreprints.org.

This compound itself exhibits good solubility in water, alcohol, ether, and 2-propanol google.com. However, in formulations, its stability and solubility can be influenced by various factors, including pH, temperature, and the presence of other ingredients.

For novel this compound derivatives and co-crystals, stability studies are routinely conducted. For example, the physical and chemical stability of ivabradine (B130884) hydrochloride-(S)-mandelic acid co-crystal (IClSM) was compared with different polymorphs of ivabradine hydrochloride salt mdpi.com. Stress studies involving exposure to elevated temperatures (80°C) and varying relative humidities (0% RH and 75% RH) for several days, as well as long-term physical stability studies at 25°C/60% RH and 40°C/75% RH for up to three months, were performed mdpi.com. Chemical stability was assessed by evaluating impurity content using UPLC, and physical stability (polymorphic purity) was evaluated by X-ray powder diffraction (XRPD) mdpi.com. The IClSM co-crystal demonstrated similar stability to the polymorph used in the original drug product, making it suitable for formulation mdpi.com.

The in situ formation of co-crystals, such as the ivabradine hydrochloride-(S)-mandelic acid co-crystal, during wet granulation processes has also been investigated, demonstrating that the co-crystal can form even when its components are diluted by excipients mdpi.com. The stability of both pre-prepared and in situ prepared co-crystal formulations was compared to assess any negative effects mdpi.com.

This compound is frequently chosen as a co-crystallizing agent or counter-ion in pharmaceutical formulations due to its low toxicity, cost-effectiveness, and industrial availability preprints.org. Its acidic properties (pKa1=3.4) can promote urine acidification, which is relevant for certain drug applications, such as enhancing methenamine (B1676377) hydrolysis for antibacterial effects preprints.org. This compound has been incorporated into formulations with various active pharmaceutical ingredients like aripiprazole, trimethoprim, and baclofen (B1667701) to modulate their solubility and pharmacological effects preprints.org.

Mechanistic Studies of Mandelic Acid in Biological and Dermatological Contexts

Cellular and Molecular Mechanisms of Action in Skin

Mandelic acid exerts its influence on the skin through several distinct cellular and molecular pathways, ranging from superficial exfoliation to deeper dermal remodeling.

This compound functions as a keratolytic agent, promoting the shedding of dead skin cells (corneocytes) from the stratum corneum, the outermost layer of the epidermis. naturium.comskyatransdermic.comnih.gov The primary mechanism involves the disruption of cohesive bonds, specifically corneodesmosomes, that anchor these cells together. cipherskincare.comlondonskin.com.au It is proposed that this compound achieves this by chelating calcium ions within the epidermis, which are critical for maintaining these cell adhesion structures. typology.comnaturium.com When these bonds are loosened, the process of desquamation, or cell shedding, is accelerated. typology.comtypology.comwomenshealthmag.com This controlled exfoliation helps to remove dull, aged surface cells and encourages the emergence of newer, healthier cells, leading to a smoother skin texture and a more radiant complexion. cipherskincare.comlondonskin.com.autypology.com

Table 1: Keratolytic Mechanism of this compound
MechanismDescriptionMolecular TargetOutcome
Disruption of CorneodesmosomesWeakens the protein bridges that hold dead skin cells together. cipherskincare.comlondonskin.com.auCellular adhesion proteinsAccelerated cell turnover. womenshealthmag.com
Calcium Ion ChelationA proposed mechanism where this compound removes calcium ions necessary for cell adhesion. typology.comnaturium.comEpidermal calcium ionsLoosening of the stratum corneum. naturium.com
Controlled PenetrationDue to its large molecular size (152.15 g/mol), it penetrates the skin slowly and uniformly. typology.comtypology.comStratum CorneumGentle, superficial exfoliation. typology.comeneomey.com

This compound is effective in addressing hyperpigmentation by interfering with the process of melanogenesis. typology.comaristocratps.com Its primary action is the inhibition of tyrosinase, a copper-containing enzyme that plays a rate-limiting role in the production of melanin (B1238610). naturium.commesoestetic.comprescription-professional.nlaspireskin.co.ukvivantskincare.com By blocking this enzyme, this compound reduces the synthesis of melanin at a cellular level. vivantskincare.com This enzymatic inhibition is complemented by its exfoliating properties, which help to disperse and shed existing melanin-containing corneocytes from the skin's surface. typology.comvivantskincare.com This dual-action mechanism—preventing new pigment formation and removing existing surface pigment—results in the fading of dark spots and a more even skin tone. londonskin.com.autypology.comaspireskin.co.uk Research has demonstrated that this compound can significantly improve hyperpigmentation conditions like melasma. typology.com

Table 2: Research Findings on this compound and Hyperpigmentation
Study FocusKey FindingReported Efficacy
Melasma ImprovementA 1999 study showed that a 10% this compound lotion could significantly improve melasma. typology.comUp to 50% improvement in approximately 4 weeks. typology.comwomenshealthmag.com
Mechanism of ActionThis compound acts as a tyrosinase inhibitor, blocking the enzyme that stimulates melanin production. vivantskincare.comvivantskincare.comN/A
Combined EffectThe combination of exfoliation (removing pigmented cells) and tyrosinase inhibition leads to a brighter, more even complexion. typology.comaspireskin.co.ukvivantskincare.comN/A

This compound exhibits properties that help in the management of oily and acne-prone skin by regulating sebum production. londonskin.com.auwomenshealthmag.comhealthline.com Its aromatic ring structure confers lipophilic (oil-soluble) properties, allowing it to penetrate effectively into the sebaceous glands within the pores. naturium.commdpi.com This ability to function within an oily environment helps to normalize sebum secretion and unclog pores. acnefreedomclinic.commdceuticals.comskinscriptrx.com By reducing excess oiliness and preventing the blockage of pores, this compound can decrease the occurrence of breakouts. londonskin.com.au Conversely, some research has suggested that it may increase sebum production, which could be a beneficial mechanism for individuals with dry skin. paulaschoice.frnaturium.com

Regulation of Sebum Production

Antimicrobial Activity and Mechanisms

This compound possesses broad-spectrum antimicrobial properties, including antibacterial and antifungal effects, which have been recognized for decades. typology.comvivantskincare.comvivantskincare.com It has demonstrated efficacy against a range of microorganisms. Its antibacterial activity is particularly relevant in dermatology for its ability to target Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium implicated in the development of acne. cipherskincare.comprescription-professional.nl

Studies have also confirmed its inhibitory action against other bacterial strains, including:

Staphylococcus aureus typology.comnih.gov

Escherichia coli typology.comnih.gov

Proteus mirabilis typology.com

Klebsiella pneumoniae typology.com

Aerobacter aerogenes typology.com

The antimicrobial activity of this compound is a complex phenomenon correlated with its lipophilicity and is pH-dependent, with its inhibitory effects decreasing as the pH of the medium increases. typology.comnih.gov Its lipophilic nature allows for better penetration through the microbial cell membrane, leading to disruption and cell death. nih.govresearchgate.net As a broad-spectrum antimicrobial agent, it is considered less susceptible to the development of microbial resistance compared to targeted antibacterial agents. vivantskincare.com

Broad-Spectrum Antibacterial Properties

This compound has demonstrated notable antibacterial activity against a wide range of bacteria. almondclear.comvivantskincare.com Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria. almondclear.comnih.gov

Studies have shown that this compound can inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, Proteus mirabilis, Klebsiella pneumoniae, and Enterococcus spp. typology.com Its antibacterial action is particularly relevant in dermatology for managing acne-causing bacteria. medicalnewstoday.com One of the key applications of its antibacterial properties is in the treatment of urinary tract infections. typology.comnih.gov

A significant finding is the in vitro antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In one study, various concentrations of this compound exhibited inhibitory zones against all tested clinical MRSA isolates. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values further underscored its efficacy against both MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). researchgate.net

The combination of this compound with other agents, such as essential oils, has also been explored to enhance its antimicrobial effects in topical applications like hand sanitizers. nih.gov

Table 1: Antibacterial Activity of this compound against S. aureus

Strain MIC (mg/ml) MBC (mg/ml)
MSSA type strain 20 20
MRSA type strain 40 40

Data sourced from in vitro studies on Staphylococcus aureus isolates. researchgate.net

Antifungal Properties

In addition to its antibacterial effects, this compound also possesses antifungal properties. almondclear.com This dual action makes it a versatile agent in combating various microbial skin conditions. vivantskincare.com Research has confirmed its ability to inhibit the growth of certain fungi, which is a unique characteristic among skincare acids. almondclear.com The antifungal activity of this compound and its derivatives has been evaluated against several pathogenic fungi. sci-hub.semdpi.com

For instance, novel derivatives of this compound containing a 1,3,4-oxadiazothioether moiety have been synthesized and tested for their antifungal activity against a range of plant pathogenic fungi. sci-hub.se Some of these compounds showed notable efficacy against fungi such as Gibberella saubinetii, Verticillium dahlia, and Sclerotinia sclerotiorum. sci-hub.semdpi.com These findings suggest that the this compound scaffold is a promising starting point for developing new antifungal agents. researchgate.netnih.gov

pH Dependency of Antimicrobial Effects

The antimicrobial efficacy of this compound is closely linked to the pH of the formulation. typology.com Its antibacterial properties are more pronounced in acidic environments. Studies have shown that this compound exhibits significant inhibitory effects on bacterial growth at a pH of around 4.0 to 4.5. typology.com As the pH increases, its antibacterial activity tends to decrease. typology.com

This pH dependency is a critical factor in the formulation of topical products containing this compound to ensure optimal antimicrobial performance. naturium.com For example, its effectiveness as a urinary antiseptic relies on the acidification of urine to a pH below 5.5, which facilitates the release of formaldehyde (B43269) from methenamine (B1676377) mandelate (B1228975), a salt of this compound. The acidic nature of this compound itself also contributes directly to its bacteriostatic effects.

Anti-inflammatory Pathways and Effects

This compound exhibits anti-inflammatory properties, which contribute to its effectiveness in treating inflammatory skin conditions like acne and rosacea. medicalnewstoday.comekseption.orgmesoestetic.com It helps in reducing redness and inflammation associated with breakouts. medicalnewstoday.comtypology.com

Clinical studies have suggested that this compound peels can be more effective in treating inflammatory acne lesions compared to other agents like salicylic (B10762653) acid, with fewer side effects. medicalnewstoday.com The anti-inflammatory action of this compound, combined with its antibacterial properties, makes it a valuable ingredient in skincare formulations aimed at managing acne. mesoestetic.comhealth.com It can help prevent the development of new inflammatory lesions and soothe existing ones. typology.com

Antioxidant Properties and Radical Scavenging Mechanisms

This compound and its derivatives have been investigated for their antioxidant properties. typology.comtypology.commdpi.com Antioxidants play a crucial role in protecting cells from damage caused by free radicals, which are unstable molecules that contribute to aging and various diseases. typology.com

The antioxidant activity of this compound is attributed to its ability to donate an electron to neutralize free radicals. typology.com The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring of this compound derivatives can influence their reactivity towards free radicals. mdpi.com

Theoretical and Experimental Determination of Antioxidant Capacity

The antioxidant capacity of this compound and its derivatives has been evaluated using various theoretical and experimental methods. mdpi.comnih.govresearcher.life Experimental assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity) have been employed to quantify their antioxidant activity. mdpi.comresearchgate.netnih.gov

Theoretical calculations, using methods like Density Functional Theory (DFT), have been used to understand the mechanisms behind their antioxidant properties. mdpi.comnih.govresearcher.liferesearchgate.net These calculations help in determining parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which describe the different mechanisms of radical scavenging, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.comnih.gov

Research has shown that while unsubstituted this compound has weak antioxidant properties, certain derivatives, such as 3,4-di-hydroxythis compound, exhibit stronger antioxidant capacity. mdpi.com

Table 2: Antioxidant Activity of this compound and Its Derivatives

Compound DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL)
This compound > 200 > 200
3-hydroxythis compound > 200 > 200
3,4-di-hydroxythis compound 22.35 1.85
4-hydroxy-3-methoxythis compound 35.10 3.55

A lower IC₅₀ value indicates stronger antioxidant properties. Data from DPPH and ABTS assays. mdpi.com

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. These studies involve modifying the core structure of this compound and evaluating the impact on its properties. mdpi.commdpi.comresearchgate.net

For instance, the antimicrobial activity of this compound derivatives is often enhanced by increasing their lipophilicity, which allows for better penetration through cell membranes. researchgate.netnih.gov The addition of different functional groups to the this compound backbone can significantly alter its antibacterial and antifungal potency. sci-hub.seresearchgate.netnih.gov

In the context of chiral separations, SAR studies have been used to understand the interactions between this compound derivatives and chiral stationary phases in gas chromatography. mdpi.comresearchgate.net These studies have shown that the presence of hydrogen-bond donor groups, such as free carboxyl or hydroxyl functions, generally improves chiral selectivity. mdpi.com Modifications at the carboxyl and hydroxyl positions have been instrumental in elucidating the key interaction forces in chiral recognition processes. mdpi.com Such research is valuable for developing methods to separate enantiomers, which can have different pharmacological effects. mdpi.comontosight.ai

Pharmacological Effects of Salts (e.g., Monocalcium Salt)

The salt forms of this compound, such as calcium mandelate, have been investigated for their biological activities, which are primarily attributed to the dissociation of the salt into its constituent ions in aqueous biological systems. vulcanchem.com The mandelate ion is the principal driver of the observed pharmacological effects, which include antimicrobial and potential analgesic properties. vulcanchem.com

While its use as a standalone antibiotic has diminished with the development of more potent agents, there is renewed interest in its potential application in combination therapies to combat rising antibiotic resistance. vulcanchem.com Preliminary research has also suggested that calcium mandelate may possess mild analgesic properties, which could be beneficial in managing pain associated with UTIs.

Impact of Esterification and Salt Formation on Bioavailability and Permeability

The modification of a parent drug molecule into a salt or ester form is a common strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties, such as low solubility or poor membrane permeability. researchgate.netnih.gov These modified forms, often termed prodrugs, are designed to be bioreversible derivatives that convert back to the active parent drug within the body. researchgate.net The primary goals of such modifications include enhancing bioavailability, improving chemical stability, and enabling targeted drug delivery. researchgate.netnih.gov

Salt Formation: The formation of salts, such as the monocalcium salt of this compound, can improve properties like stability and solubility compared to the free acid form. ontosight.ainih.gov Enhanced solubility in aqueous solutions is a key factor that can influence a drug's bioavailability. nih.gov For this compound, its salts have been valued for their stability and solubility characteristics in pharmaceutical applications. ontosight.ai The nature of the ions used in salt formation—whether they are from organic or inorganic acids, or are metallic or non-metallic—can significantly affect the pharmacokinetic profile of the drug, including its half-life and absorption. mdpi.com

Esterification: Esterification is another critical modification that can profoundly impact a drug's bioavailability and permeability. This compound has a larger molecular size (approximately 152.1 daltons) compared to other alpha-hydroxy acids like glycolic acid (76.0 daltons). making-cosmetics.it This larger size allows it to penetrate the skin more slowly, making it gentler in dermatological applications. making-cosmetics.itpaulaschoice.se However, to enhance penetration or alter its effects, ester prodrugs can be synthesized. For instance, drugs like cyclandelate (B1669388) and homatropine (B1218969) are esters of this compound. making-cosmetics.it

The esterification of a drug can alter its lipophilicity. Increased lipophilicity can enhance passage through biological membranes, including the skin and the gastrointestinal tract. However, there is often an optimal balance, as esters must eventually be hydrolyzed by enzymes (esterases) to release the active parent acid. wur.nlrroij.com Studies on other compounds, such as cinnamic acids, indicate that esters often need to be hydrolyzed before the parent acid can be absorbed. wur.nl The modification of this compound with groups like a 2-propynyl group and subsequent esterification can significantly affect its bioavailability, metabolism, and interaction with biological targets. ontosight.ai This approach allows for the fine-tuning of a molecule's ability to permeate tissues and reach its site of action. nih.govontosight.ai

Anticancer Activity of Organotin Derivatives

Organotin(IV) compounds, which are metal-based structures, have garnered significant attention as potential anticancer agents, in some cases demonstrating higher efficacy than established platinum-based drugs like cisplatin. nih.gov The biological activity of these complexes is heavily influenced by the nature and number of organic groups (R) attached to the tin (Sn) atom and the type of ligand coordinated to it. nih.govbsmiab.org this compound has been used as a ligand to synthesize a variety of organotin(IV) derivatives with promising cytotoxic activities against human cancer cell lines. researchgate.netnih.gov

Research indicates that the general trend for cytotoxicity of organotin(IV) compounds is R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺, with triorganotin derivatives often showing the most potent effects. nih.govnih.gov The synthesis of diorganotin(IV) and triorganotin(IV) derivatives of this compound has yielded compounds with significant in vitro cytotoxicity. researchgate.net

One study investigated the structure-cytotoxicity relationship of di- and tri-organotin(IV) derivatives of this compound against several human cancer cell lines. The results, summarized in the table below, showed that diorganotin(IV) derivatives of this compound were generally more cytotoxic than their triorganotin counterparts. researchgate.net The dibutyltin(IV) mandelate complex, in particular, was found to be a highly active compound. researchgate.net The mechanism of action for many of these organotin complexes is believed to involve apoptosis induction, potentially through the generation of reactive oxygen species (ROS). bsmiab.orgresearchgate.net The lipophilicity conferred by the alkyl groups, such as butyl groups, can facilitate the insertion of the complex into the DNA of cancer cells, contributing to its cytotoxic effect. bsmiab.org

In Vitro Cytotoxicity (IC₅₀ in µM) of Organotin(IV) Mandelate Derivatives
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)PC-3 (Prostate Cancer)
Dibutyltin(IV) mandelate2.03 ± 0.400.98 ± 0.233.86 ± 1.68
Cisplatin (Reference)~30~20~20
5-Fluorouracil (Reference)~5~5~12
Data adapted from a study on the structure-cytotoxicity relationship of organotin(IV) derivatives of this compound. researchgate.net IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cancer cells.

These findings highlight that organotin(IV) complexes derived from this compound are a promising class of compounds for the development of novel metal-based anticancer drugs. nih.govbsmiab.org

Emerging Research and Future Directions

Development of Novel Mandelic Acid Derivatives for Targeted Applications

Research into this compound derivatives is expanding, driven by the aim to enhance specific characteristics of the parent compound for targeted uses. These modifications can significantly alter the chemical and biological properties, leading to compounds with improved efficacy or altered specificity. For instance, synthetic this compound derivatives like alpha-(1-cyclopentenyl)-1-methyl-3-pyrrolin-2-ylmethyl ester are being explored for potential antimicrobial, antifungal, and antibacterial properties. ontosight.ai Other derivatives, such as those containing a 1,3,4-oxadiazothioether moiety, have shown promising antifungal activity against various pathogenic fungi, including Gibberella saubinetii, Verticillium dahlia, and Sclerotinia sclerotiorum. researchgate.netnih.gov The design of novel this compound derivatives containing piperazinyls is also being investigated as potential fungicides against plant pathogens like Monilinia fructicola. researchgate.net These efforts underscore a strategic approach to creating specialized compounds with enhanced therapeutic or industrial utility.

This compound Derivative Type Potential Application Key Characteristic
Alpha-(1-cyclopentenyl)-1-methyl-3-pyrrolin-2-ylmethyl ester Antimicrobial, Antifungal, Antibacterial Unique chemical structure with cyclopentenyl ring and pyrrolin-2-ylmethyl ester group. ontosight.ai
1,3,4-oxadiazothioether moiety Antifungal (e.g., against Gibberella saubinetii, Verticillium dahlia, Sclerotinia sclerotiorum) Enhanced antifungal activity. researchgate.netnih.gov
Piperazinyl-containing derivatives Fungicides (e.g., against Monilinia fructicola) Potential for improved efficacy against plant pathogens. researchgate.net

Integration of this compound in Biodegradable Materials Research

This compound is emerging as a valuable component in the development of biodegradable materials, offering a sustainable alternative to conventional plastics. Poly(this compound) (PMA) shares structural and property similarities with polystyrene but provides the added benefit of environmental sustainability. rsc.org Research focuses on synthesizing PMAs with precisely defined molecular weights and stereochemical structures, which is crucial for controlling their thermal characteristics and degradability. rsc.org While the production of PMA currently faces challenges regarding environmental impact compared to polystyrene, primarily due to the use of certain chemicals in its synthesis, ongoing research aims to improve the production process for a more sustainable future. researchgate.netnih.gov The integration of this compound into biodegradable composites, for instance, has shown accelerated biodegradation rates in soil, suggesting its potential in developing environmentally friendly packaging and films. researchgate.net

Advanced Biocatalyst Design and Enzyme Engineering for Sustainable Production

The production of this compound and its derivatives is increasingly shifting towards sustainable biocatalytic methods, moving away from traditional chemical synthesis that often involves toxic reagents like cyanide. nih.govmpg.de Advanced biocatalyst design and enzyme engineering play a pivotal role in this transition. For example, the rational protein engineering of nitrilases, such as BCJ2315, has enabled the scalable and enantioselective synthesis of (R)-2-methoxythis compound and other this compound analogues. almacgroup.com This involves optimizing enzyme selectivity, activity, and stability through techniques like molecular docking and B-factor analyses. almacgroup.com Furthermore, multi-enzyme cascade reactions are being developed to produce (R)-mandelic acid from renewable feedstocks like styrene (B11656), L-phenylalanine, glycerol (B35011), or glucose. nih.govnih.govresearchgate.net Metabolic engineering of Escherichia coli has led to de novo biosynthesis of this compound, achieving high titers through enzyme screening, metabolic flux optimization, and pathway regulation. mdpi.com The continuous production of (R)-(-)-mandelic acid on an industrial scale has been demonstrated using immobilized Alcaligenes faecalis ZJUTB10 cells, showcasing high productivity and enantiomeric excess. acs.org

Biocatalytic Approach Starting Material Product Key Achievement
Nitrilase engineering (e.g., BCJ2315) Cyanohydrin (R)-2-methoxythis compound, (R)-2-chlorothis compound Improved selectivity, activity, and stability; One-pot process. almacgroup.com
Multi-enzyme cascade biotransformations Styrene, L-phenylalanine, glycerol, glucose (R)-mandelic acid Green and sustainable production; High enantiomeric excess. nih.govnih.govresearchgate.net
Metabolic engineering of E. coli Glucose This compound De novo biosynthesis; High titer (9.58 g/L). mdpi.com
Immobilized Alcaligenes faecalis ZJUTB10 cells Mandelonitrile (B1675950) (R)-(-)-mandelic acid Continuous production; High productivity (8.87 mM/h) and enantiomeric excess (>99%). acs.org

Computational Modeling for Predicting Interactions and Optimizing Processes

Computational modeling is becoming an indispensable tool for understanding and optimizing various aspects related to this compound. Molecular modeling calculations are employed to gain a deeper understanding of solute-solvent interactions, particularly in the context of crystallization processes. acs.org For instance, lattice Boltzmann simulations are used to model the crystallization dynamics of (S)-mandelic acid, allowing for parametric studies on factors like supersaturation and seed size, and investigating the impact of forced convection on crystal habits. global-sci.comresearchgate.net This enables the prediction and understanding of spectral behavior and aids in evaluating enantiomeric purity. rsc.org Furthermore, theoretical models are applied to analyze and optimize precipitation processes, such as the supercritical antisolvent (SAS) process for this compound, helping to interpret experimental trends and propose optimum process parameters for scale-up. acs.org Molecular dynamics simulations are also utilized to identify the molecular structure of this compound in solid and aqueous solutions, providing insights into molecular interactions. researchgate.net

Therapeutic Potentials Beyond Dermatological Applications

Beyond its well-known use in dermatology, this compound and its derivatives exhibit promising therapeutic potentials in other areas. This compound possesses antimicrobial properties and has been investigated for the treatment of urinary tract infections and vaginal trichomoniasis. medchemexpress.comfishersci.co.uk Its antimicrobial activity extends to various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netidosi.org Derivatives of this compound have shown enhanced antimicrobial activity, likely due to increased lipophilicity allowing better cell membrane penetration. nih.govresearchgate.net Research also suggests potential applications in neurology and psychiatry for some this compound derivatives. ontosight.ai The pro-oxidative and lipophilic properties of this compound and its derivatives can act synergistically to support their pharmacological and therapeutic effects. nih.govresearchgate.net

Process Intensification and Scalability Studies for Industrial Implementation

For industrial implementation, significant efforts are directed towards process intensification and scalability studies for this compound production. Biocatalytic methods are being developed for large-scale production, moving away from traditional chemical synthesis that generates by-products and waste. nih.govmpg.de For example, the biotransformation of mandelonitrile to (R)-(-)-mandelic acid using recombinant Escherichia coli cells harboring nitrilase has achieved high concentrations (350 g/L) and enantiomeric excess (>97.4%), with the process easily scaled up to 2 and 10 liters. acs.org High-cell-density cultivation in bioreactors has demonstrated the industrial potential of engineered Escherichia coli strains for de novo this compound biosynthesis, achieving titers of 9.58 g/L. mdpi.com Studies on reactive extraction methods using tertiary amines are also being conducted to improve the separation and purification yields of this compound from dilute aqueous solutions obtained from fermentation processes, with extraction efficiencies reaching up to 98.13%. mdpi.com Computational models are also being used to study the scale-up of precipitation processes, focusing on optimizing reactor design for higher flow rates and product amounts. acs.org

Q & A

Basic Research Questions

Q. What validated HPLC parameters ensure accurate quantification of Mandelic acid in biological matrices?

  • Methodological Answer : High-pressure liquid chromatography (HPLC) with a C-18 reverse-phase column (250 mm × 4 mm, 7 µm particle size) is recommended. Use a mobile phase of 80% water (0.5% acetic acid, pH 4.6) and 20% methanol at a flow rate adjusted for retention time optimization. Ethyl acetate extraction followed by evaporation and reconstitution in water improves sample purity. Quantify using a calibration curve with 4-hydroxybenzoic acid as an internal standard. UV detection at 220 nm enhances sensitivity .

Q. What are the key thermodynamic properties of this compound critical for experimental design in solubility and stability studies?

  • Methodological Answer : Critical parameters include log10 water solubility (-0.56), logP (0.86), melting point (118–121°C), and vapor pressure (2.03 × 10⁻⁴ mmHg at 25°C). These values, derived from Crippen and Joback methods, inform solvent selection and storage conditions. For stability studies, monitor hydrolysis kinetics in aqueous buffers (pH 4–8) at controlled temperatures, as esterification reactions are pH- and temperature-sensitive .

Advanced Research Questions

Q. How can computational and experimental electronic circular dichroism (ECD) spectroscopy be reconciled when analyzing this compound's chiral properties?

  • Methodological Answer : Discrepancies arise due to solvent effects and transition state approximations. Computational models (e.g., TD-DFT) should account for solvent dielectric constants (e.g., 16.70 for hexafluoroisopropanol vs. 78.35 for water). Experimental validation requires matching S0/S1 transition energies (e.g., 232 nm in simulations vs. observed VUV bands). Use solvatochromic shift corrections (<3 nm) to align computational and experimental spectra .

Q. What methodological considerations are essential for assessing the biodegradability of this compound-derived ionic liquids (ILs) in environmental studies?

  • Methodological Answer : Follow OECD 301F guidelines for Closed Bottle Tests (CBT) over 28 days. Monitor biodegradation via LC-HRMS to identify metabolic intermediates (e.g., mandelate esters vs. amides). Note that ester ILs (1–8) degrade 5–31%, while amides (9–10) show negligible breakdown. Use microbial consortia pre-exposed to mandelates to enhance degradation pathways. Include toxicity assays (e.g., Vibrio fischeri bioassays) to correlate biodegradability with ecological safety .

Q. How do resolution techniques like diastereomeric salt crystallization optimize enantiomeric purity in this compound synthesis?

  • Methodological Answer : Employ (+)-cinchonidine or (-)-quinine as resolving agents in ethanol/water mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chirobiotic T column). Optimize pH (4–5) to enhance salt formation. For large-scale production, combine crystallization with enzymatic catalysis (e.g., lipase-mediated kinetic resolution) to achieve >99% ee. Validate purity using polarimetry and X-ray crystallography .

Data Contradiction Analysis

Q. Why do solvatochromic shifts in this compound's ECD spectra show minimal correlation with solvent dielectric constants?

  • Methodological Answer : Despite significant dielectric differences (e.g., water vs. HFiP), shifts ≤3 nm suggest weak solvent–solute interactions. Computational models may overlook hydrogen-bonding dynamics. To resolve contradictions, use hybrid QM/MM simulations incorporating explicit solvent molecules. Experimentally, compare UV-Vis spectra in solvents with varying hydrogen-bond donor capacities (e.g., DMSO vs. methanol) .

Experimental Design Guidelines

Q. How should researchers design controlled studies to evaluate this compound's photodegradation in aqueous environments?

  • Methodological Answer : Use a solar simulator (AM 1.5G spectrum) with UV-Vis monitoring (200–400 nm). Prepare solutions at 0.1–1.0 mM in phosphate buffer (pH 7.4). Include radical scavengers (e.g., NaN₃ for singlet oxygen quenching) to identify degradation pathways. Analyze intermediates via LC-MS/MS and quantify half-lives using pseudo-first-order kinetics. Replicate under varying dissolved oxygen levels to assess oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.